molecular formula C11H12N2O3 B2391086 N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1448077-22-2

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2391086
CAS No.: 1448077-22-2
M. Wt: 220.228
InChI Key: MSODJCADKHMOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is part of the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cycloaddition reaction of nitroalkenes with alkynes or alkenes under sustainable conditions .

Industrial Production Methods: Industrial production methods for isoxazole derivatives typically focus on optimizing yield and purity while minimizing environmental impact. The use of eco-friendly catalysts and solvents is a key consideration in these processes .

Chemical Reactions Analysis

Types of Reactions: N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst for oxidation reactions and potassium carbonate (K2CO3) for cycloaddition reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isoxazole derivatives with alkynes in the presence of a catalyst can yield glyco-conjugates .

Scientific Research Applications

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications. Its unique structure allows for various uses in drug development, catalysis, and material synthesis. In medicinal chemistry, isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives typically exert their effects by binding to biological targets based on their chemical diversity . This binding can modulate various biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE include other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione . These compounds share a common isoxazole nucleus but differ in their substituent groups, which can impart different biological activities.

Uniqueness: The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a 2,5-dimethylfuran moiety. This unique combination enhances its potential for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-5-9(8(2)15-7)6-12-11(14)10-3-4-13-16-10/h3-5H,6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSODJCADKHMOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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